molecular formula C20H14ClN3O3 B243307 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

货号 B243307
分子量: 379.8 g/mol
InChI 键: FJRSISPKCBOQQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP inhibitors are a class of drugs that have shown great potential in cancer therapy by selectively targeting cancer cells with defects in DNA repair pathways. BMN-673 is a potent PARP inhibitor that has demonstrated significant anticancer activity in preclinical and clinical studies.

作用机制

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair pathways. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to be a highly potent PARP inhibitor, with greater selectivity for PARP-1 and PARP-2 enzymes compared to other PARP inhibitors.
Biochemical and Physiological Effects
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In clinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant anticancer activity, with objective response rates ranging from 26% to 50% in patients with advanced solid tumors.

实验室实验的优点和局限性

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.

未来方向

There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide and PARP inhibitors in cancer therapy. One area of research is the development of combination therapies that target multiple DNA repair pathways. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to better select patients for treatment. Additionally, the development of more potent and selective PARP inhibitors, such as N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, could lead to improved outcomes for patients with cancer.

合成方法

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-1-(chloromethyl)benzene to form 3-chloro-4-methoxy-N-(2-(2-bromo-1-(chloromethyl)phenyl)ethyl)aniline. This intermediate is then reacted with 2-aminonicotinic acid to form N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide.

科学研究应用

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in cancer therapy. PARP inhibitors have shown great promise in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has demonstrated significant anticancer activity in preclinical studies, including in BRCA-mutated breast and ovarian cancers. Clinical studies have also shown promising results, with N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide demonstrating significant activity in patients with advanced solid tumors.

属性

分子式

C20H14ClN3O3

分子量

379.8 g/mol

IUPAC 名称

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-6-4-12(9-15(17)21)20-24-16-10-14(5-7-18(16)27-20)23-19(25)13-3-2-8-22-11-13/h2-11H,1H3,(H,23,25)

InChI 键

FJRSISPKCBOQQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

规范 SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。